molecular formula C23H39ClN8O5 B12318762 D-Val-leu-arg P-nitroanilide hydrochloride salt

D-Val-leu-arg P-nitroanilide hydrochloride salt

Cat. No.: B12318762
M. Wt: 543.1 g/mol
InChI Key: PMJYPWQXVJFMKT-UHFFFAOYSA-N
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Description

D-Val-leu-arg P-nitroanilide hydrochloride salt: is a synthetic peptide substrate commonly used in biochemical research. It is known for its role in the study of protease activity, particularly in the context of enzyme kinetics and inhibitor screening. The compound is characterized by its white crystalline solid form and high solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Val-leu-arg P-nitroanilide hydrochloride salt typically involves the reaction of D-Val-leu-arg P-nitroanilide with hydrochloric acid. The process includes dissolving the compound in an appropriate solvent, adding hydrochloric acid, and heating the mixture. The final product is obtained through crystallization or other purification methods .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of peptide substrates like this compound generally follows similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: D-Val-leu-arg P-nitroanilide hydrochloride salt primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions involve the cleavage of peptide bonds, resulting in the release of p-nitroaniline, which can be quantitatively measured .

Common Reagents and Conditions:

    Hydrolysis: Proteases such as trypsin or chymotrypsin are commonly used to catalyze the hydrolysis of this compound.

    Oxidation and Reduction: While not commonly associated with this compound, standard reagents like hydrogen peroxide or sodium borohydride could theoretically be used for oxidation or reduction reactions, respectively.

Major Products: The primary product of the hydrolysis reaction is p-nitroaniline, which is a yellow compound that can be detected spectrophotometrically .

Mechanism of Action

The mechanism of action of D-Val-leu-arg P-nitroanilide hydrochloride salt involves its hydrolysis by proteases. The peptide bond between the arginine and p-nitroaniline moieties is cleaved, releasing p-nitroaniline. This reaction is often monitored spectrophotometrically, as p-nitroaniline absorbs light at a specific wavelength, allowing for quantitative measurement of enzyme activity . The molecular targets are the active sites of proteases, where the substrate binds and undergoes catalysis .

Comparison with Similar Compounds

Uniqueness: D-Val-leu-arg P-nitroanilide hydrochloride salt is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like trypsin. Its high solubility and stability also contribute to its widespread use in research .

Properties

Molecular Formula

C23H39ClN8O5

Molecular Weight

543.1 g/mol

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C23H38N8O5.ClH/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H

InChI Key

PMJYPWQXVJFMKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl

Origin of Product

United States

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